![molecular formula C17H17ClN4 B2546006 3-(2-Chlorphenyl)-5-methyl-7-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin CAS No. 900878-29-7](/img/structure/B2546006.png)

3-(2-Chlorphenyl)-5-methyl-7-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

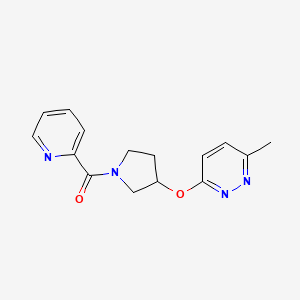

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H17ClN4 and its molecular weight is 312.8. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung: CDK2-Inhibition

Hintergrund: CDK2 (Cyclin-abhängige Kinase 2) spielt eine entscheidende Rolle bei der Regulation des Zellzyklus und ist ein vielversprechendes Ziel für die Krebstherapie. Die selektive Hemmung von CDK2 wirkt sich gezielt auf Tumorzellen aus.

Forschungsergebnisse::- Eine neue Reihe von kleinen Molekülen, darunter Derivate von Pyrazolo[3,4-d]pyrimidin und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin, wurden als neuartige CDK2-Inhibitoren entwickelt .

Bedeutung: Diese Erkenntnisse unterstreichen das Potenzial dieser Verbindungsklasse für eine zielgerichtete Krebstherapie.

Östrogenrezeptor-Modulation

Hintergrund: Östrogenrezeptoren (ERα und ERβ) spielen unterschiedliche Rollen in verschiedenen Geweben. Die selektive Modulation von ERs ist für die Behandlung hormonbedingter Erkrankungen unerlässlich.

Forschungsergebnisse::Bedeutung: Das Verständnis der ER-Modulation durch Pyrazolo[1,5-a]pyrimidine trägt zur Entwicklung von Medikamenten für hormonbedingte Erkrankungen bei.

Antitumoraktivität

Hintergrund: Das Antitumorpotenzial von Pyrimidin-Gerüsten wurde ausgiebig untersucht.

Forschungsergebnisse::- Molekular-Docking-Studien unterstützten die Antitumoraktivität von Pyrazolo[1,5-a]pyrimidin-Derivaten .

Bedeutung: Weitere Untersuchungen könnten zu neuen Antitumormitteln auf Basis dieses Gerüsts führen.

Entzündliche und virale Erkrankungen

Hintergrund: Pyrazolo[1,5-a]pyrimidine haben sich bei der Behandlung von entzündlichen und viralen Erkrankungen als vielversprechend erwiesen.

Forschungsergebnisse::- Diese Verbindungen weisen pharmakophore Eigenschaften auf, die für die Behandlung von Krankheiten relevant sind .

Bedeutung: Potenzielle Anwendungen gehen über die Krebstherapie hinaus.

Arzneimittelentwicklung und ADMET-Studien

Hintergrund: Das Verständnis der Pharmakokinetik und der Arzneimittelähnlichkeit ist für die Arzneimittelentwicklung entscheidend.

Forschungsergebnisse::- In-silico-ADMET-Studien zeigten geeignete pharmakokinetische Eigenschaften für Pyrazolo[1,5-a]pyrimidine .

Bedeutung: Diese Erkenntnisse dienen der Optimierung der Verbindung für therapeutische Anwendungen.

Zellzyklus-Veränderung und Induktion der Apoptose

Hintergrund: Das Verständnis der zellulären Reaktionen auf Verbindungen ist für die Arzneimittelentwicklung unerlässlich.

Forschungsergebnisse::Bedeutung: Die Untersuchung dieser Mechanismen liefert Erkenntnisse für die Gestaltung von Arzneimittelentwicklungsstrategien.

Zusammenfassend lässt sich sagen, dass 3-(2-Chlorphenyl)-5-methyl-7-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin in verschiedenen biomedizinischen Anwendungen vielversprechend ist. Forscher untersuchen weiterhin sein Potenzial mit dem Ziel, seine einzigartigen Eigenschaften für verbesserte Gesundheitsergebnisse zu nutzen. 🌟

Wirkmechanismus

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibits the kinase activity of CDK2, leading to cell cycle arrest .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could involve the design and synthesis of new derivatives with improved biological and pharmacological activities. For instance, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

Biochemische Analyse

Biochemical Properties

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It affects cell signaling pathways by inhibiting the activity of CDK2, which is essential for the transition from the G1 to the S phase of the cell cycle. Additionally, the compound influences gene expression by downregulating the expression of genes involved in cell proliferation and survival . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle. The inhibition of CDK2 leads to the accumulation of hypophosphorylated Rb, which in turn inhibits the activity of E2F transcription factors, preventing the transcription of genes required for S phase entry . Additionally, the compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound maintains its activity over time, with consistent effects on tumor growth and progression .

Dosage Effects in Animal Models

The effects of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The threshold dose for toxicity varies depending on the animal model and the duration of exposure .

Metabolic Pathways

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of 3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It may also be targeted to specific organelles, such as the mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKZAZAAZLNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)

![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2545937.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)

![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)